Copper fluoroborate

Catalog No.
S1892420
CAS No.
38465-60-0
M.F
B2CuF8
M. Wt
237.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Copper fluoroborate

CAS Number

38465-60-0

Product Name

Copper fluoroborate

IUPAC Name

copper;ditetrafluoroborate

Molecular Formula

B2CuF8

Molecular Weight

237.16 g/mol

InChI

InChI=1S/2BF4.Cu/c2*2-1(3,4)5;/q2*-1;+2

InChI Key

HMUNZEYTSRPVBE-UHFFFAOYSA-N

SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cu+2]

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cu+2]

The exact mass of the compound Copper fluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Copper(II) tetrafluoroborate is a highly soluble, Lewis-acidic inorganic salt primarily utilized as an advanced electrolyte in high-speed electroplating and a mild, highly electrophilic catalyst in organic synthesis [1]. Supplied typically as a 45–50% aqueous solution or as a crystalline hydrate, it features the weakly coordinating tetrafluoroborate (BF4-) anion, which prevents detrimental anion interference at the copper center . This unique ionic profile grants the compound exceptionally high aqueous solubility and conductivity, making it a critical procurement choice for continuous wire plating, printed circuit board (PCB) manufacturing, and multi-component catalytic reactions where standard copper salts fail to deliver sufficient reaction rates or deposition speeds [1].

Substituting copper fluoroborate with commodity salts like copper(II) sulfate or copper(II) chloride severely compromises process efficiency in both electrochemical and catalytic applications. In electroplating, copper sulfate exhibits lower solubility and higher cathodic polarization, capping the maximum operational current density and bottlenecking production throughput[1]. In organic synthesis, the strongly coordinating nature of sulfate or chloride anions dampens the Lewis acidity of the Cu2+ center, leading to sluggish kinetics, increased side reactions, and drastically lower yields in sensitive transformations such as oxidative C-O couplings [2]. Procurement decisions must therefore prioritize the fluoroborate salt when high-speed deposition or unhindered electrophilic activation is required.

High-Speed Electroplating: Current Density Limits vs. Copper Sulfate

In industrial copper electroplating, the choice of electrolyte directly dictates the maximum achievable plating speed. Copper fluoroborate baths leverage the extreme solubility of the salt and the high ionic conductivity of the BF4- anion to minimize polarization effects[1]. This allows the bath to operate at substantially higher current densities without degrading the quality of the deposit. While standard acid copper sulfate baths are typically restricted to current densities of 2–10 A/dm², copper fluoroborate systems can sustain current densities up to 20 A/dm² [1] [2]. This translates to a massive increase in deposition rates, making the fluoroborate salt indispensable for continuous plating lines and thick-build applications.

Evidence DimensionMaximum Operational Current Density
Target Compound DataUp to 20 A/dm²
Comparator Or BaselineCopper(II) sulfate (2–10 A/dm²)
Quantified DifferenceUp to 2x to 10x higher current density limit
ConditionsAcidic electroplating bath formulations (20–60 °C)

Enables significantly faster throughput in continuous plating and PCB manufacturing, directly reducing production time per unit.

Lewis Acid Catalysis: Yield Superiority over Sulfate and Triflate Salts

The weakly coordinating nature of the tetrafluoroborate anion makes Cu(BF4)2 an exceptionally potent Lewis acid catalyst. In the competitive oxidative C-O coupling of oximes with beta-dicarbonyl compounds using tert-butyl hydroperoxide (t-BuOOH) as an oxidant, copper fluoroborate drastically outperforms other copper salts [1]. At a 10 mol% catalyst loading, Cu(BF4)2 achieved a 77% yield of the target coupling product. Under identical conditions, copper(II) sulfate pentahydrate yielded only 11%, while copper(II) triflate and copper(II) perchlorate achieved 50% and 51%, respectively [1]. The fluoroborate anion prevents detrimental coordination at the copper center, allowing efficient generation of the iminoxyl radical intermediate.

Evidence DimensionProduct Yield in Oxidative C-O Coupling
Target Compound Data77% yield
Comparator Or BaselineCopper(II) sulfate (11% yield), Copper(II) triflate (50% yield)
Quantified Difference66% absolute yield increase over sulfate; 27% over triflate
Conditions10 mol% catalyst, t-BuOOH oxidant, MeCN solvent, 80 °C

Justifies the procurement of the premium fluoroborate salt for complex organic synthesis where commodity copper salts fail to provide viable product yields.

Bath Formulation: Copper Ion Solubility Limits

The formulation of high-efficiency plating baths requires maximizing the concentration of dissolved metal ions to prevent depletion at the cathode boundary layer during high-speed operation. Copper fluoroborate is intrinsically more soluble in aqueous acidic media than copper sulfate [1]. Industrial fluoroborate solutions are routinely supplied and operated at concentrations yielding 200–225 g/L of pure copper content[2]. In contrast, copper sulfate pentahydrate baths typically operate with a total salt concentration of 200–250 g/L, which corresponds to only about 50–60 g/L of actual copper ions, limited by the solubility of the sulfate salt at room temperature [1]. This higher metal carrying capacity prevents precipitation issues and sustains rapid deposition kinetics.

Evidence DimensionPractical Copper Ion Concentration in Bath
Target Compound Data200–225 g/L (as Cu content in concentrated solutions)
Comparator Or BaselineCopper(II) sulfate (typically ~50-60 g/L Cu2+ limit)
Quantified DifferenceApproximately 3x to 4x higher soluble copper metal capacity
ConditionsAqueous acidic plating solutions at ambient to moderate temperatures

Allows formulators to create highly concentrated, stable electrolytes that do not suffer from salt crystallization during temperature fluctuations or intense plating cycles.

High-Speed Continuous Wire and Strip Plating

Directly leveraging its ability to support current densities up to 20 A/dm² and its high solubility, copper fluoroborate is the premier choice for continuous reel-to-reel plating of wires and metallic strips. It ensures rapid, uniform, and ductile copper deposition without the bottleneck of low cathodic limits seen in sulfate baths [1].

Printed Circuit Board (PCB) Through-Hole Plating

In advanced electronics manufacturing, the high ionic conductivity and non-polarizing nature of the BF4- anion allow for excellent throwing power in specialized high-speed setups, making it suitable for rapidly building up thick copper layers in PCB vias and through-holes[1].

Lewis Acid Catalyst for Multi-Component Organic Synthesis

Based on its superior performance in generating reactive intermediates without anion interference, Cu(BF4)2 is the optimal Lewis acid for pharmaceutical intermediate synthesis (such as C-O couplings and beta-acetamido ketone synthesis) where triflate or sulfate salts yield excessive byproducts or poor conversions[2].

Physical Description

Copper fluoroborate is a dark-blue odorless aqueous solution. Sinks and mixes with water. (USCG, 1999)

Boiling Point

212 °F at 760 mm Hg (approx.) (USCG, 1999)

Density

1.54 at 68 °F (USCG, 1999)

GHS Hazard Statements

Aggregated GHS information provided by 6 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H290 (83.33%): May be corrosive to metals [Warning Corrosive to Metals];
H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];
H303 (66.67%): May be harmful if swallowed [Warning Acute toxicity, oral];
H314 (83.33%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (16.67%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (16.67%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (83.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (16.67%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H341 (16.67%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H370 (16.67%): Causes damage to organs [Danger Specific target organ toxicity, single exposure];
H372 (16.67%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400 (66.67%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (66.67%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

38465-60-0

General Manufacturing Information

Borate(1-), tetrafluoro-, copper(2+) (2:1): ACTIVE

Dates

Last modified: 08-16-2023

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